3-Amino-6-methoxypicolinamide
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Description
3-Amino-6-methoxypicolinamide is a useful research compound. Its molecular formula is C7H9N3O2 and its molecular weight is 167.168. The purity is usually 95%.
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Scientific Research Applications
Electrochemical Reduction in Peptide Synthesis
The electrochemical reduction of amide groups in picolinamide, closely related to 3-amino-6-methoxypicolinamide, has been studied for its influence on peptide synthesis. A study by Auzeil (1999) demonstrated the potential of the picolinoyl residue as a protecting group for amines in peptide synthesis, highlighting its significance in modifying cathodic behavior of pyridylcarboxamides in the presence of peptidic macrolactone M (Auzeil, 1999).
Ammonolysis and Carbon-13 NMR Studies
Research by Moore et al. (1979) on the ammonolysis of 3-hydroxy-6-methylpicolinic acid, which is structurally similar to this compound, revealed the formation of 3-hydroxy-6-methylpicolinamide. This study utilized carbon-13 NMR isotope shifts, providing insight into the chemical behavior and potential applications in chemical analysis and synthesis (Moore, Kirk, & Newmark, 1979).
Synthesis and Characterization of Chemical Sensors
Dhara et al. (2014) explored the synthesis and characterization of a 5-methoxy isatin-appended rhodamine dye, which shows high sensitivity towards Al3+ ions. Although not directly mentioning this compound, the study provides context into the use of similar compounds in developing sensitive chemical sensors (Dhara, Jana, Guchhait, & Kar, 2014).
Metabolic Studies in Drug Development
Gu et al. (2018) conducted a study on AZD7325, a compound that involves metabolic cyclization and aromatization processes similar to those of this compound. Their findings contribute to understanding the metabolism of drugs and the relevance of such compounds in patient compliance and safety testing in clinical studies (Gu et al., 2018).
Tubulin Polymerization Inhibition in Cancer Research
The study by Minegishi et al. (2015) on methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate (GN39482) provides an example of how similar compounds to this compound can act as tubulin polymerization inhibitors, a key aspect in antiproliferative activity against cancer cells (Minegishi, Futamura, Fukashiro, Muroi, Kawatani, Osada, & Nakamura, 2015).
Properties
IUPAC Name |
3-amino-6-methoxypyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-12-5-3-2-4(8)6(10-5)7(9)11/h2-3H,8H2,1H3,(H2,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZNERDKHHBEQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=C(C=C1)N)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.